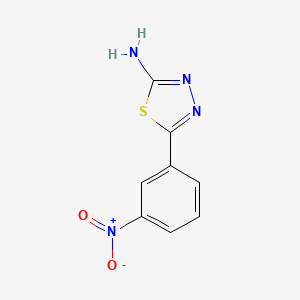

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

Descripción general

Descripción

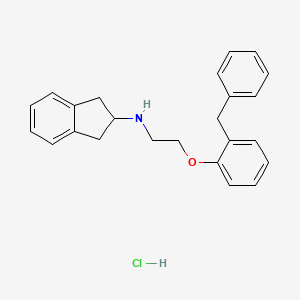

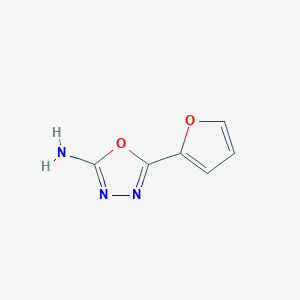

The compound 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This particular derivative is characterized by the presence of a nitrophenyl group at the 5-position of the thiadiazole ring and an amino group at the 2-position. The molecular structure of similar compounds has been studied using various spectroscopic techniques and X-ray diffraction, providing insights into their crystal and molecular structures .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives. For instance, the synthesis of 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine was achieved by reacting 4-bromo-2-nitrobenzoic acid with thiosemicarbazide . Similarly, other derivatives have been synthesized using various starting materials and conditions, leading to a range of compounds with potential biological activities .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been extensively studied. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit cell parameters . The dihedral angles between the thiadiazole and the attached aromatic rings can vary, as seen in the 40.5° angle observed in 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine . These structural details are crucial for understanding the physical and chemical properties of the compounds.

Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives exhibit a range of chemical reactivities. For instance, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form various heterocyclic compounds . The reactivity of these compounds can be influenced by the presence of substituents on the thiadiazole ring, as well as the nature of the nucleophiles involved in the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are closely related to their molecular structures. The presence of different substituents can significantly affect properties such as solubility, melting point, and reactivity. For example, the introduction of a nitro group can enhance the electron-withdrawing capacity of the compound, potentially affecting its reactivity and biological activity . The crystal packing and hydrogen bonding patterns observed in these compounds also contribute to their stability and solid-state properties .

Aplicaciones Científicas De Investigación

- Scientific Field: Organic Chemistry

- Application : This compound is synthesized as a new representative of the pyrazoline class .

- Method of Application : The compound was prepared by the reaction of a chalcone and formic acid in a mixture of ethanol and hydrazine hydrate .

- Results : The structure of the compound was established by UV, IR, 1H NMR, 13C NMR and microanalysis . Quantitative fluorescence studies and biological activity investigations of the synthesized compound are in progress .

- Scientific Field: Medicinal Chemistry

- Application : A compound similar to the one you mentioned, “5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters”, was synthesized and evaluated for its antifungal activity .

- Method of Application : The compound was synthesized by converting variously substituted organic acids into the corresponding esters, hydrazides, 5-substituted-1,3,4-oxadiazole-2-thiols, 5-substituted-1,2,4-triazole-2-thiols and 5-substituted-1,3,4-oxadiazole-2-thioesters. The target compounds were obtained by refluxing 5-substituted-1,3,4-oxadiazole-2-thioesters in the presence of hydrazine hydrate and absolute alcohol .

- Results : The synthesized compounds were evaluated for their in vitro antifungal activity. Some of the evaluated compounds possessed significant antifungal activity as compared to a terbinafine standard .

-

Scientific Field: Organic Chemistry

- Application : A compound similar to “5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine”, namely “5-(3-Nitrophenyl)oxazole-4-carboxylic acid”, is used in the field of organic chemistry .

- Method of Application : The specific methods of application or experimental procedures for this compound are not detailed in the available resources .

- Results : The structure of the compound was established by UV, IR, 1H NMR, 13C NMR and microanalysis .

-

Scientific Field: Medicinal Chemistry

- Application : Indole derivatives, which are structurally similar to “5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine”, have been found to possess anti-inflammatory activities .

- Method of Application : The specific methods of application or experimental procedures for these compounds are not detailed in the available resources .

- Results : The most effective compound of this series was found to be "4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol" .

Propiedades

IUPAC Name |

5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTFBFZCUYGFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292480 | |

| Record name | 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

833-47-6 | |

| Record name | 833-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)